6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final pyridazinone product . The reaction conditions often involve heating under reflux in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl or piperazine moieties.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and biological activity.
Mechanism of Action
The mechanism of action of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives that also exhibit enzyme inhibitory properties. Some examples are:
6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the chloro and sulfonyl groups.
4-chloro-3-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the piperazine moiety.
6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-thione: Similar structure but contains a thione group instead of a ketone.
The uniqueness of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H21ClN4O4S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[4-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H21ClN4O4S/c1-30-17-5-3-16(4-6-17)25-10-12-26(13-11-25)31(28,29)20-14-15(2-7-18(20)22)19-8-9-21(27)24-23-19/h2-9,14H,10-13H2,1H3,(H,24,27) |
InChI Key |
RNPPLKPTQDURQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl |
Origin of Product |
United States |
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